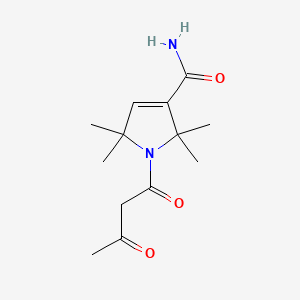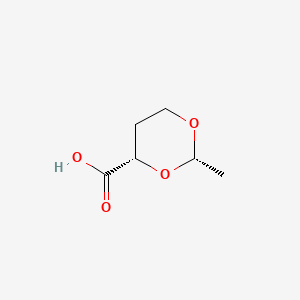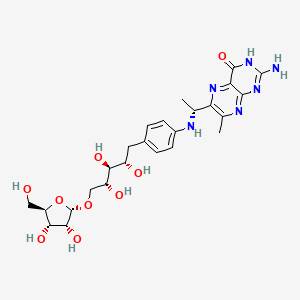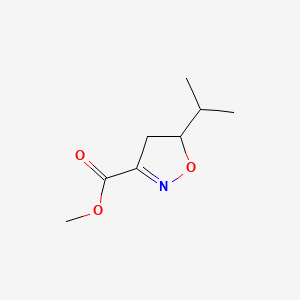
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of norephedrine, a well-known stimulant and decongestant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the alkylation of norephedrine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium bicarbonate, and an organic solvent like toluene. The reaction mixture is heated to reflux under a nitrogen atmosphere until completion. The product is then isolated by precipitation with hydrochloric acid in 2-propanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with adrenergic receptors. It acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced neurotransmission. The molecular targets include adrenergic receptors and dopamine transporters, which play a crucial role in its pharmacological activity .
Comparison with Similar Compounds
Norephedrine: A direct precursor with similar stimulant properties.
Ephedrine: Another stimulant with a similar structure but different pharmacokinetics.
Pseudoephedrine: Used as a decongestant with a slightly different mechanism of action.
Uniqueness: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is unique due to its specific chiral configuration and the presence of the diethylamine group, which imparts distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKBNBCNQXAJH-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)



![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)
